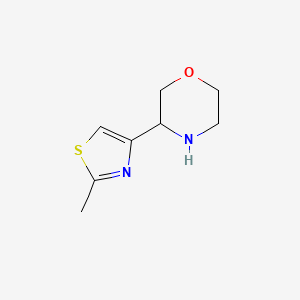

3-(2-Methylthiazol-4-Yl)Morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methyl-1,3-thiazol-4-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6-10-8(5-12-6)7-4-11-3-2-9-7/h5,7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVWMNENIQJRNRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2COCCN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Thiazolyl Morpholine Action

Cellular and Molecular Mechanisms of Anti-proliferative Effects

The ability of certain thiazolyl morpholine (B109124) derivatives to inhibit the growth of cancer cells appears to be rooted in their capacity to trigger programmed cell death, or apoptosis. This is a tightly regulated process involving a cascade of molecular events, which can be initiated by these compounds through various signaling pathways.

Modulation of Apoptotic Protein Expression (e.g., Bcl-2, Bax)

A critical aspect of the apoptotic process is the balance between pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family. Research has indicated that certain bioactive molecules can shift this balance in favor of cell death. For instance, studies on related heterocyclic compounds have shown that they can induce apoptosis by down-regulating the expression of the anti-apoptotic protein Bcl-2 and up-regulating the pro-apoptotic protein Bax. The Bcl-2 protein normally functions to prevent apoptosis by binding to and inhibiting pro-apoptotic members like Bax. An increase in the Bax/Bcl-2 ratio is a key indicator of the cell's commitment to apoptosis, leading to the permeabilization of the mitochondrial outer membrane and the release of factors that trigger the final stages of cell death. While direct evidence for 3-(2-Methylthiazol-4-Yl)Morpholine is not yet available, this established mechanism for similar compounds provides a strong rationale for investigating its effects on Bcl-2 family proteins.

The following table summarizes the observed effects of related compounds on the expression of key apoptotic proteins.

| Compound Class | Cell Line | Effect on Bcl-2 | Effect on Bax | Result |

| 4-aryl-4H-chromenes | HepG2, T47D, HCT116 | Down-regulation | Up-regulation | Induction of apoptosis |

| Methanolic extract of Artemisia absinthium | HCT-116 | Down-regulation | Up-regulation | Induction of apoptosis |

DNA Fragmentation Analysis

A hallmark of the late stages of apoptosis is the fragmentation of the cell's DNA by endonucleases. This process results in a characteristic "ladder" pattern when the DNA is analyzed by gel electrophoresis. While specific studies on DNA fragmentation induced by this compound are pending, this analytical technique remains a crucial method for confirming the apoptotic mode of cell death for any novel anti-proliferative agent.

Analysis of Proteasome System and Autophagic Lysosome Pathway Engagement

The proteasome system and autophagy are two major cellular pathways responsible for protein degradation and recycling. Their roles in cancer are complex, as they can either promote cell survival or contribute to cell death depending on the context. There is currently no published research investigating the engagement of the proteasome system or the autophagic lysosome pathway by this compound. Future studies in this area would be valuable to understand the full spectrum of its cellular effects.

Ras Signaling Pathway Modulation (e.g., PDE6D/K-Ras binding)

The Ras signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a common feature of many cancers. The interaction between K-Ras and its chaperone protein PDE6D is essential for its proper localization and function. To date, there is no specific information available in the scientific literature regarding the modulation of the Ras signaling pathway or the inhibition of PDE6D/K-Ras binding by this compound.

Enzyme Kinetic Analysis for Inhibitory Mechanisms

Enzyme inhibition is a common mechanism of action for many therapeutic drugs. Kinetic analysis is a powerful tool used to characterize how a compound interacts with an enzyme, whether it be through competitive, non-competitive, or other modes of inhibition. Such studies are essential for understanding the specific molecular targets of a new compound and for optimizing its potency and selectivity. Currently, there are no publicly available enzyme kinetic analyses for this compound.

Microbial Cell Membrane Permeabilization and Disruption Studies

In addition to anti-proliferative effects, some thiazole-containing compounds have demonstrated antimicrobial properties. One investigated mechanism is the disruption of the microbial cell membrane. Studies on 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids, for example, have shown that these molecules can cause permeabilization of the cell membrane of pathogenic microbes like Cryptococcus neoformans. This disruption leads to the loss of cellular integrity and ultimately cell lysis. Electron microscopy and propidium (B1200493) iodide uptake assays are common methods to confirm membrane disruption. These findings suggest that the thiazolyl morpholine scaffold may be a promising structural motif for the development of new antimicrobial agents that target the cell membrane.

The table below details the antimicrobial activity and observed membrane effects of a related thiazolyl morpholine hybrid.

| Compound | Microbe | IC50 | Mechanism |

| 4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrid (6g) | Cryptococcus neoformans | 1.3 µM | Membrane permeabilization and disruption |

| Candida albicans | 2.7 µM | Not specified | |

| Escherichia coli | 5.4 µM | Not specified | |

| Staphylococcus aureus | 10.8 µM | Not specified |

Investigating Mechanisms of Targeted Protein Degradation

Targeted protein degradation is a novel therapeutic modality that utilizes the cell's own protein disposal system, the ubiquitin-proteasome pathway, to eliminate disease-causing proteins. This is often achieved through the use of PROTACs, which are heterobifunctional molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a chemical linker that connects these two ligands. The thiazole (B1198619) and morpholine moieties, present in this compound, are commonly found in kinase inhibitors. arvinas.com Given that many kinases are therapeutic targets in oncology and other diseases, inhibitors of these proteins are frequently employed as warheads in the design of PROTACs.

The investigation into the mechanism of action of a thiazolyl morpholine-containing PROTAC would involve a series of biochemical and cellular assays to confirm its ability to induce the degradation of a specific target protein. Key experimental steps would include:

Ternary Complex Formation: Demonstrating that the PROTAC can simultaneously bind to both the target protein and the E3 ligase to form a stable ternary complex. This is a critical initial step for inducing protein degradation.

Ubiquitination of the Target Protein: Showing that the formation of the ternary complex leads to the poly-ubiquitination of the target protein. This is typically assessed using in-vitro ubiquitination assays or by detecting ubiquitinated forms of the protein in cell lysates.

Proteasome-Dependent Degradation: Confirming that the degradation of the target protein is dependent on the proteasome. This is often verified by treating cells with the PROTAC in the presence and absence of a proteasome inhibitor. If degradation is blocked by the inhibitor, it confirms the involvement of the proteasome.

Measuring Degradation Efficiency: Quantifying the extent and rate of target protein degradation using techniques like Western blotting or mass spectrometry. Key parameters determined in these experiments include the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).

Research Findings: Thiazole-Containing PROTACs

While specific data on a PROTAC directly incorporating this compound is not available, research on other thiazole-containing PROTACs provides valuable insights into how such a molecule might function. For instance, PROTACs have been developed to target Bruton's tyrosine kinase (BTK), a key protein in B-cell signaling and a target in certain B-cell malignancies.

One such study detailed the development of BTK-targeting PROTACs where a reversible, non-covalent BTK inhibitor was used as the warhead. These PROTACs were shown to effectively degrade BTK in cancer cell lines. For example, the PROTAC NC-1 demonstrated potent BTK degradation in chronic lymphocytic leukemia (CLL) cells and was able to overcome resistance to the covalent BTK inhibitor ibrutinib. nih.govbiorxiv.org

Another area of investigation involves the degradation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are central components of the MAPK signaling pathway often dysregulated in cancer. nih.gov Researchers have designed and synthesized PROTACs that can induce the degradation of ERK1/2. mdpi.com For example, the PROTAC B1-10J was found to have a DC50 of 102 nM for ERK1/2 degradation in HCT116 colon cancer cells. mdpi.com These examples highlight the potential of using kinase inhibitors, which can contain thiazole and morpholine motifs, as warheads for targeted protein degradation.

The following interactive data table summarizes findings for a representative thiazole-containing PROTAC, illustrating the type of data generated during the investigation of such molecules.

| Compound Name | Target Protein | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Source |

| B1-10J | ERK1/2 | Not Specified | HCT116 | 102 nM | >90% | mdpi.com |

| NC-1 | BTK | Not Specified | CLL cells | Potent degradation | Not Specified | nih.govbiorxiv.org |

Table 1: Research findings on the efficacy of example PROTACs. The data illustrates the potency of these molecules in degrading their respective target proteins in specific cancer cell lines.

These findings underscore the feasibility of employing a thiazolyl morpholine moiety as a warhead in a PROTAC. The specific design of the linker and the choice of the E3 ligase ligand would be critical determinants of the resulting PROTAC's efficacy and selectivity. Future research in this area could involve the synthesis and evaluation of PROTACs based on the this compound scaffold to explore their potential as novel therapeutics for diseases driven by aberrant protein function.

Structure Activity Relationship Sar Studies and Computational Chemistry Applications

Substituent Effects on Biological Potency and Selectivity

The nature and position of substituents on the thiazole (B1198619) and morpholine (B109124) rings are critical determinants of the biological efficacy of these compounds.

Impact of N-Substitution on Thiazole and Morpholine Rings

The morpholine ring is a common pharmacophore in medicinal chemistry. nih.gov Studies on related heterocyclic structures show that the choice of a cyclic amine, such as morpholine, piperidine (B6355638), or pyrrolidine (B122466), can significantly affect antiproliferative activity. nih.gov For instance, in one study on 2-aminothiazole (B372263) derivatives, the pyrrolidine ring was found to be more favorable for activity against certain cancer cell lines compared to its morpholine and piperidine counterparts. nih.gov

The replacement of an N-substituted piperazine (B1678402) with a morpholine fragment in some 2-(benzimidazol-2-yl)quinoxalines resulted in a notable decrease or even complete loss of cytotoxic activity. nih.gov This highlights that the morpholine moiety, while a key structural component, must be considered in the context of the entire molecule, as its interaction with other parts of the scaffold dictates the ultimate biological outcome. nih.gov The synthesis of various morpholine-linked pyrimidine (B1678525) derivatives has been a strategy to explore novel antimicrobial agents, underscoring the ring's importance in drug design. researchgate.net

Influence of Peripheral Substituent Identity and Position (e.g., Nitrophenyl, Chlorophenyl, Bromophenyl)

Research on morpholine-based thiazoles as bovine carbonic anhydrase (CA-II) inhibitors demonstrates the profound impact of substituents on a peripheral phenyl ring. nih.gov In a study where the thiazole residue was substituted with a 4-phenyl moiety, the introduction of different groups at the para-position of this phenyl ring led to significant variations in inhibitory activity. nih.gov

The 4-para-nitrophenyl substituted series of compounds showed greater potency than the unsubstituted 4-phenyl derivatives. nih.gov Conversely, the 4-para-chlorophenyl analogs exhibited the weakest inhibitory activity in the study. nih.gov The introduction of a bromine atom, a larger halogen, at the same para-position resulted in good potency, suggesting that both electronic and steric factors are at play. nih.gov

| Substituent at 4-para-position of Phenyl Ring | IC₅₀ Range (μM) | Relative Potency |

|---|---|---|

| Nitrophenyl | 14–20 | High |

| Unsubstituted Phenyl | 24–46 | Moderate |

| Bromophenyl | 23.80 | Moderate-High |

| Chlorophenyl | 31–59 | Low |

Role of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of substituents are a key driver of biological activity. The enhanced potency of nitrophenyl derivatives in the aforementioned study is attributed to the electron-withdrawing nature of the nitro (NO₂) group. nih.gov This can influence the molecule's pKa, leading to increased hydrophobicity and lipophilicity, which may facilitate easier engagement with the target enzyme's active site. nih.gov

In broader studies of heterocyclic compounds, electron-withdrawing groups like cyano (-CN) and nitro (-NO₂) have been shown to alter the electron density of the ring systems they are attached to. mdpi.com This modification of the molecular electrostatic potential can change how the molecule interacts with key residues in a biological target. mdpi.com For example, the presence of a strong electron-withdrawing group can create an electron-rich region over itself and adjacent moieties, influencing binding interactions. mdpi.com Conversely, electron-donating groups like methyl (-CH₃) have a different electronic influence and may result in lower activity depending on the specific target interactions required. mdpi.comresearchgate.net

Stereochemical Considerations (e.g., Diastereoisomerism, Chirality)

Stereochemistry is a fundamental aspect of molecular recognition by biological systems. Molecules that contain one or more chiral centers can exist as stereoisomers (enantiomers and diastereomers). tru.ca Chiral molecules are non-superimposable on their mirror images and often exhibit different pharmacological activities. tru.ca

The morpholine scaffold itself can be chiral, and methods have been developed for the catalytic asymmetric synthesis of chiral morpholines. rsc.org For a molecule like 3-(2-Methylthiazol-4-Yl)Morpholine, the carbon atom at the 3-position of the morpholine ring, which is attached to the thiazole ring, is a potential chiral center, assuming the nitrogen and oxygen atoms confer asymmetry. If this center is chiral, the compound can exist as a pair of enantiomers. It is well-established that different enantiomers can have distinct biological effects, as tragically exemplified by the case of thalidomide. tru.ca Therefore, the specific stereochemical configuration (R or S) of this compound and its derivatives would be a critical factor in their biological activity and selectivity, necessitating stereospecific synthesis and testing.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method used to identify and quantify the physicochemical properties (descriptors) of a molecule that are correlated with its biological activity. pensoft.net For derivatives of morpholine-containing thiazoles, QSAR models have been developed to predict their antioxidant activity and inhibitory potential. nih.govresearchgate.netresearchgate.net

These analyses have shown that parameters such as polarization, dipole moment, lipophilicity, and molecular size have a significant effect on the antioxidant activity of these compounds. researchgate.netresearchgate.net One QSAR study on morpholine-derived thiazoles as carbonic anhydrase inhibitors resulted in a predictive model, indicating a quantitative link between specific molecular descriptors and inhibitory concentration (IC₅₀). nih.gov Such models serve as a theoretical foundation for the de novo design of new, more potent molecules. researchgate.net

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that helps to visualize the correlation between the steric and electrostatic fields of a molecule and its biological activity. This method is valuable for understanding the SAR of complex molecules in three dimensions.

For classes of compounds related to morpholine-containing heterocycles, CoMFA has been successfully applied to build robust predictive models. For example, a 3D-QSAR study on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives as antitumor agents established both CoMFA and CoMSIA (a related technique) models with good predictive ability (q² = 0.436 for CoMFA, q² = 0.706 for CoMSIA). nih.gov Similarly, CoMFA studies on pyrazolo[3,4-b]quinolinyl acetamide (B32628) analogs helped to validate their biological activity data. nih.gov These models generate contour maps that indicate regions where modifications to the steric or electrostatic properties of the molecule would likely lead to an increase or decrease in potency, thereby guiding further rational drug design. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that explores the relationship between the biological activity of a set of compounds and their 3D molecular properties. It calculates similarity indices at various grid points surrounding aligned molecules, considering steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. The resulting data is used to generate contour maps that visualize regions where modifications to the molecular structure are likely to enhance or diminish activity.

In a study on 1,3-thiazine derivatives, which share structural similarities with the thiazole core, a CoMSIA model was developed to predict inhibitory activity against the H1N1 influenza neuraminidase. nih.gov The model demonstrated good predictive ability, indicating its utility in designing novel inhibitors. nih.gov The statistical robustness of such models is key to their reliability. For instance, the CoMSIA model incorporating steric, electrostatic, and donor fields (CoMSIA_SED) yielded a high training set correlation (R² train) and a good cross-validated correlation coefficient (Q²), signifying a reliable predictive model. nih.gov

Table 1: Statistical Results for 3D-QSAR Models of 1,3-Thiazine Derivatives

| Model Type | Fields | R² (Training Set) | Q² (Cross-Validated) |

| CoMFA_ES | Electrostatic, Steric | 0.9620 | 0.643 |

| CoMSIA_SED | Steric, Electrostatic, Donor | 0.8770 | 0.702 |

Data sourced from a study on 1,3-thiazine derivatives as influenza neuraminidase inhibitors. nih.gov

Genetic Algorithm-Multiple Linear Regression (GA-MLR) Based QSAR

Genetic Algorithm-Multiple Linear Regression (GA-MLR) is a powerful method for developing QSAR models. The genetic algorithm is used as a variable selection technique to choose the most relevant molecular descriptors from a large pool. These selected descriptors are then used to build a predictive model using multiple linear regression. iau.irresearchgate.net This approach prevents overfitting and creates simpler, more interpretable models.

This methodology has been successfully applied to various morpholine-containing compounds. For instance, a GA-MLR model was developed to predict the dopamine (B1211576) D4 receptor antagonist activity of alkoxymethyl morpholines. iau.ir The model showed strong statistical parameters for both the training and test sets, indicating its high predictive power. iau.ir Similarly, GA-MLR has been used to create predictive models for the aquatic toxicity of esters and the inhibitory activity of 1,3-thiazine derivatives. nih.govnih.gov The success of these models relies on selecting appropriate descriptors that encode the key structural features responsible for biological activity.

Table 2: Performance of a GA-MLR Model for Alkoxymethyl Morpholine D4R Antagonists

| Data Set | Correlation Coefficient (R²) | Root Mean Square Error (RMSE) |

| Training Set | 0.729 | 0.285 |

| Test Set | 0.820 | 0.237 |

Data from a QSAR study on dopamine receptor 4 (D4R) antagonists. iau.ir

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are indispensable tools for visualizing and understanding how a ligand, such as a morpholine-thiazole derivative, interacts with its biological target at an atomic level. These techniques provide insights that are often impossible to obtain through experimental methods alone.

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, π-π Stacking, π-Sulfur Interactions)

Molecular docking and dynamics simulations are used to predict the binding pose of a ligand within the active site of a protein and to analyze the network of interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and π-sulfur interactions.

For example, in studies of morpholine-derived thiazoles as inhibitors of bovine carbonic anhydrase II (CA-II), docking analyses revealed key interactions within the enzyme's active site. nih.govrsc.org Similarly, a study on a morpholine-pendant thiazole derivative showed significant hydrogen and hydrophobic contacts with the cytochrome P450 EryK enzyme, resulting in a strong docking score and binding free energy. researchgate.net The analysis of these interactions is crucial for understanding the basis of molecular recognition and for designing modifications to improve binding affinity. nih.govresearchgate.net

Conformational Analysis within Enzyme Active Sites

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, allowing for an analysis of its stability and conformational flexibility. Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to assess the system's behavior.

Table 3: Molecular Dynamics Simulation Stability Metrics for a Morpholine-Thiazole Derivative with CA-II

| System | RMSD Range (Å) | Average RMSD (Å) | Key Observation |

| Protein Cα atoms with Ligand | 0.9 - 1.60 | 1.30 | Stable ligand-protein complex formation. nih.gov |

| Apo Protein Cα atoms | 0.8 - 1.50 | 1.18 | Stable protein structure in the absence of the ligand. nih.gov |

Data sourced from a simulation study of a morpholine-based thiazole inhibitor. nih.gov

Rational Design for Enhanced Target Binding and Specificity

The insights gained from SAR, QSAR, and molecular modeling studies form the basis for the rational design of new compounds with improved properties. By understanding which functional groups contribute positively or negatively to activity, medicinal chemists can make targeted modifications.

In the design of morpholine-based thiazole inhibitors for CA-II, it was found that substituting the thiazole ring's 4-phenyl moiety with an electron-withdrawing nitro group led to a significant increase in inhibitory potency. rsc.org This enhancement was attributed to the nitro group's influence on the molecule's pKa and lipophilicity, which improved its interaction with the CA-II active site. rsc.org This demonstrates how computational and SAR insights can directly guide the synthetic chemistry process to optimize target binding and efficacy. rsc.org

Table 4: Effect of Substitution on Inhibitory Activity (IC₅₀) of Morpholine-Thiazole Derivatives against CA-II

| 4-Phenyl Ring Substitution | IC₅₀ Range (µM) | Relative Potency |

| para-Nitrophenyl | 14–20 | Most Potent nih.gov |

| Unsubstituted Phenyl | 24–46 | Moderate Potency nih.gov |

| para-Chlorophenyl | 31–59 | Least Potent nih.gov |

Data from a study on morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced strategies in medicinal chemistry used for lead optimization and the discovery of novel chemical entities. nih.gov

Bioisosteric replacement involves substituting a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. nih.gov For example, a carboxylic acid group might be replaced with a 4-hydroxy-1,2,3-triazole to modulate acidity and explore new interaction patterns. rsc.org

Scaffold hopping is a more drastic approach where the central core or "scaffold" of a molecule is replaced with a structurally different scaffold, while maintaining the original orientation of key binding groups. nih.gov This strategy is used to escape patent-protected chemical space, improve drug-like properties, or discover compounds with entirely new modes of action. nih.govnih.gov The creation of hybrid molecules, such as linking a morpholine ring to a thiazole nucleus, is a form of scaffold design intended to combine the beneficial properties of both heterocycles into a single molecular frame. benthamscience.com These strategies are powerful tools for navigating chemical space and optimizing lead compounds in drug discovery programs. nih.gov

1,2,3-Triazole as Amide Bioisostere

In the quest for more potent and metabolically stable drug candidates, the strategic replacement of labile chemical moieties with more robust groups, known as bioisosteric replacement, is a cornerstone of medicinal chemistry. One such successful strategy has been the substitution of an amide functional group with a 1,2,3-triazole ring. This approach has been effectively applied to analogs of this compound, particularly in the development of GPR88 receptor agonists.

The rationale for this bioisosteric replacement is multifaceted. The 1,2,3-triazole moiety is not susceptible to metabolic degradation, a common vulnerability of amide bonds. nih.gov Furthermore, 1,4-disubstituted 1,2,3-triazoles can effectively mimic the trans-amide bond geometry, which is crucial for maintaining the spatial arrangement of pharmacophoric elements required for receptor binding. nih.gov This heterocyclic system is also capable of engaging in hydrogen bonding, dipole-dipole interactions, and π-stacking with the target receptor, potentially enhancing binding affinity. nih.gov The synthesis of these triazoles is often straightforward, facilitated by "click chemistry," which allows for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) exploration. nih.gov

In a notable study focused on the optimization of GPR88 agonists derived from the 2-amino-1-phenylethanol (B123470) (2-AMPP) scaffold, researchers systematically explored the replacement of an amide linker with various five-membered heterocyclic rings. This investigation revealed that the introduction of a 1H-1,2,3-triazole led to a significant improvement in agonist potency. For instance, the 1H-1,2,4-triazole analog 21 showed comparable potency to the parent oxadiazole compound. However, transitioning to the 1H-1,2,3-triazole scaffold yielded compounds 25 and 26 , which emerged as the most potent and efficacious agonists from this series, with EC50 values of 95 nM and 60 nM, respectively. nih.gov This highlights the favorability of the 1,2,3-triazole ring in this specific molecular context for enhancing GPR88 agonism.

Table 1: GPR88 Agonist Activity of Amide Bioisosteres

| Compound | Bioisosteric Moiety | EC50 (nM) | Emax (%) |

|---|---|---|---|

| 21 | 1H-1,2,4-triazole | 178 | - |

| 25 | 1H-1,2,3-triazole | 95 | 101 |

| 26 | 1H-1,2,3-triazole | 60 | 101 |

Exploration of Novel Tricyclic Ring Systems

Information regarding the specific exploration of novel tricyclic ring systems derived from or as bioisosteric replacements for the this compound scaffold is not available in the provided search results. While the development of GPR88 agonists has involved modifications of the related 2-AMPP scaffold, and other research has focused on novel tricyclic compounds for different biological targets, a direct link and detailed structure-activity relationship studies for tricyclic analogs of this compound could not be established from the search results.

Chemical Biology Applications and Research Tool Development

Design and Synthesis of Activity-Based Chemical Probes for Target Deconvolution

There is no available research data on the use of 3-(2-Methylthiazol-4-yl)morpholine in the design and synthesis of activity-based chemical probes.

Development of Tool Compounds for Investigating Specific Biological Pathways

There is no available research data on the development of tool compounds from this compound for the investigation of specific biological pathways.

Patent Landscape and Intellectual Property in 3 2 Methylthiazol 4 Yl Morpholine Chemistry

Analysis of Patent Trends for Thiazolyl Morpholine (B109124) Derivatives

The patent landscape for thiazolyl morpholine derivatives is characterized by a steady stream of applications, primarily driven by their potential as therapeutic agents. A review of recent patents reveals a focus on developing these compounds as inhibitors of various enzymes and receptors implicated in a range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. nih.govresearchgate.net

Key trends in the patenting of thiazolyl morpholine derivatives include:

Broad Markush Claims: Many patents utilize broad Markush structures in their claims. This strategy allows companies to protect a large number of structurally related compounds with a single patent, thereby creating a "patent thicket" that can be difficult for competitors to navigate. These claims often cover a wide variety of substituents on both the thiazole (B1198619) and morpholine rings.

Focus on Kinase Inhibition: A significant portion of the patent literature centers on the use of thiazolyl morpholine derivatives as kinase inhibitors. nih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Patents in this area often claim compounds that exhibit high potency and selectivity for specific kinases.

Neurological and Antiviral Applications: Beyond oncology, there is growing interest in the application of these compounds for neurological disorders and as antiviral agents. Patent filings in these areas highlight the versatility of the thiazolyl morpholine scaffold in interacting with a diverse range of biological targets. sciencescholar.us

Geographic Distribution: The majority of patent applications for these derivatives originate from major pharmaceutical and biotechnology hubs, including the United States, Europe, and Japan. This reflects the global nature of drug discovery and development.

While specific patents for 3-(2-Methylthiazol-4-Yl)Morpholine are not prominently featured in broad searches, the general trends for the wider class of thiazolyl morpholine derivatives provide a strong indication of the intellectual property environment. Any novel synthesis or application of this specific compound would likely fall within the scope of existing broad patents, necessitating a careful freedom-to-operate analysis. A patent by F. Hoffmann-La Roche AG, for instance, mentions "2-methyl-thiazol-4,5-diyl" as a component in their claimed benzimidazole-2-methyl-morpholine derivatives for use as orexin (B13118510) receptor antagonists, indicating the relevance of the 2-methylthiazole (B1294427) moiety in patented compounds. google.com

Interactive Table: Representative Patents for Thiazolyl and Morpholine Derivatives

| Patent Number | Title | Assignee | Key Findings/Relevance |

| WO2020099511A1 | Benzimidazole-2-methyl-morpholine derivatives google.com | F. Hoffmann-La Roche AG | Claims benzimidazole-2-methyl-morpholine derivatives, with "2-methyl-thiazol-4,5-diyl" mentioned as a potential structural component, for use as orexin receptor antagonists. |

| JP6770962B2 | Method for producing thiazole derivative google.com | Sumitomo Dainippon Pharma Co., Ltd. | Describes a method for producing thiazole derivatives, which could be relevant for the industrial synthesis of related compounds. |

| US20130296280A1 | Novel thiazole derivatives: a patent review (2008 - 2012; Part 1) nih.gov | Not Applicable (Review) | Reviews patents for thiazole derivatives as inhibitors of phosphatidylinositol-3-kinase and protein kinase. |

| WO2015158970A1 | Recent Patents on Thiazole Derivatives Endowed with Antitumor Activity researchgate.net | Not Applicable (Review) | Discusses patents for thiazole compounds with antitumor activity, targeting various molecular pathways. |

Intellectual Property Related to Novel Synthetic Routes and Intermediates

The intellectual property protection for the synthesis of this compound and its analogs is as critical as the protection of the final compounds themselves. Patents in this area often focus on novel, efficient, and scalable synthetic methods, as well as the key intermediates used in these processes.

The synthesis of 2,4-disubstituted thiazoles, a core component of the target molecule, is a well-established area of organic chemistry. However, the development of novel methods that offer advantages over existing procedures can be a source of valuable intellectual property. For instance, a patent from Sumitomo Dainippon Pharma Co., Ltd. details a method for producing a thiazole derivative, highlighting the ongoing innovation in this field. google.com

Key aspects of intellectual property related to synthetic routes and intermediates include:

Novel Reagents and Catalysts: The use of new reagents or catalysts that improve yield, reduce reaction times, or enhance stereoselectivity can be the subject of patent protection.

Process Patents: Even if the final compound is already known, a new and inventive process for its manufacture can be patented. This is particularly relevant for industrial-scale production where efficiency and cost-effectiveness are paramount.

Protection of Key Intermediates: Novel chemical intermediates that are crucial for the synthesis of a patented final product can also be independently protected. This strategy prevents competitors from easily accessing the necessary building blocks to synthesize the final compound. For example, a patent might claim a specific substituted morpholine or a functionalized thiazole precursor.

Stereoselective Synthesis: For chiral molecules, such as those containing a substituted morpholine ring, the development of a stereoselective synthesis is a significant inventive step that is often patentable. This allows for the production of a single, desired enantiomer, which may have superior therapeutic properties and fewer side effects than a racemic mixture.

Given the established methods for synthesizing both morpholine and thiazole rings, obtaining broad patent protection for the synthesis of this compound could be challenging. However, intellectual property opportunities may lie in the development of a convergent synthesis that combines pre-functionalized morpholine and thiazole fragments in a novel and efficient manner. Any such route that offers significant improvements over the prior art would be a strong candidate for patent protection.

Future Directions and Research Opportunities

Elucidation of Undefined or Partial Mechanisms of Action

A foundational step in the future development of 3-(2-methylthiazol-4-yl)morpholine is the comprehensive elucidation of its mechanism of action. Thiazole-containing compounds are known to exhibit a range of biological activities, and it is crucial to determine the specific pathways modulated by this particular morpholine (B109124) derivative.

Future investigations should focus on:

Target Identification and Validation: Initial screening against broad panels of kinases and other enzymes is necessary. Thiazole (B1198619) derivatives have been identified as inhibitors of various kinases, including PI3K/mTOR and receptor tyrosine kinases like VEGFR. rsc.orgmdpi.comnih.gov Determining the specific inhibitory profile of this compound is a critical first step.

Cellular Pathway Analysis: Once primary targets are identified, downstream signaling pathways affected by the compound should be investigated. Techniques such as Western blotting, reporter assays, and phosphoproteomics can reveal the impact on cellular processes like proliferation, apoptosis, and cell cycle progression. mdpi.com For example, studies on other novel thiazole derivatives have demonstrated an induction of apoptosis and cell cycle arrest. bohrium.comresearchgate.net

Structural Biology: Co-crystallization of this compound with its identified protein target(s) can provide atomic-level insights into its binding mode. This information is invaluable for understanding the mechanism of action and for guiding the rational design of more potent and selective analogues.

Identification of Novel Biological Targets for Thiazolyl Morpholine Scaffolds

The hybrid structure of a thiazolyl morpholine scaffold suggests the potential for interaction with a diverse range of biological targets beyond those already established for simpler thiazole or morpholine derivatives. A key area of future research is the identification of novel targets to expand the therapeutic applications of this chemical class.

Promising avenues for exploration include:

Phenotypic Screening: High-content screening approaches using diverse cancer cell lines or other disease models can identify unexpected biological activities. This unbiased approach can reveal novel mechanisms and targets that would not be predicted based on existing knowledge.

Chemical Proteomics: Techniques such as activity-based protein profiling (ABPP) and affinity chromatography-mass spectrometry can be employed to identify the direct binding partners of this compound within the cellular proteome.

Exploration of New Therapeutic Areas: While much of the focus for thiazole derivatives has been on oncology, their biological activities may extend to other areas such as neurodegenerative diseases, inflammation, and infectious diseases. nih.gov Screening against targets relevant to these conditions could uncover new therapeutic opportunities.

Design and Synthesis of Analogues with Enhanced Potency and Selectivity

Structure-activity relationship (SAR) studies are central to optimizing the therapeutic potential of this compound. The systematic design and synthesis of analogues will be crucial for improving potency, selectivity, and pharmacokinetic properties.

Future synthetic efforts should consider:

Modification of the Thiazole Ring: Substitution at the C2 and C5 positions of the thiazole ring can significantly impact biological activity. For instance, the introduction of different aryl or alkyl groups can modulate binding affinity and selectivity for target proteins.

Alterations to the Morpholine Moiety: The morpholine ring is known to improve the physicochemical properties of drug candidates. enamine.netenamine.net Exploring substitutions on the morpholine ring or its replacement with bioisosteres could further enhance drug-like properties.

A recent study on morpholine-derived thiazoles as carbonic anhydrase-II inhibitors highlights how substitutions on the phenyl group attached to the thiazole and on the morpholine nitrogen can significantly affect inhibitory activity. nih.gov

| Compound Modification | Observed Effect on Activity | Reference |

| Introduction of a para-nitro group on the phenyl ring of a thiazole derivative | Increased inhibitory potency against carbonic anhydrase-II | nih.gov |

| N-benzyl substitution on the morpholine ring | Maintained good potency | nih.gov |

| N-ethyl substitution on the morpholine ring in combination with a para-nitrophenyl group | Resulted in the most potent compound in the series | nih.gov |

This data underscores the importance of systematic structural modifications in optimizing the biological activity of thiazolyl morpholine scaffolds.

Development of Advanced Preclinical Models for Efficacy Evaluation

To accurately predict the clinical potential of this compound and its analogues, it is essential to move beyond traditional two-dimensional cell culture models and utilize more sophisticated preclinical evaluation systems.

Future preclinical studies should incorporate:

Orthotopic Xenograft Models: Implanting human tumor cells into the corresponding organ in immunodeficient mice creates a more clinically relevant tumor microenvironment compared to subcutaneous models. nih.govnih.gov This allows for a more accurate assessment of drug efficacy and can provide insights into metastasis. reactionbiology.comcriver.com

Patient-Derived Xenograft (PDX) Models: Engrafting tumor fragments from a patient directly into mice can better recapitulate the heterogeneity and genetic complexity of human cancers. nih.govnih.govoaepublish.comaacrjournals.org PDX models have shown to be more predictive of clinical outcomes and are valuable for biomarker discovery. gd3services.com

Humanized Mouse Models: For evaluating immunomodulatory effects, the use of mice with a reconstituted human immune system is critical. These models are particularly relevant if the mechanism of action of the thiazolyl morpholine compound involves interaction with the immune system. mdpi.com

Genetically Engineered Mouse Models (GEMMs): These models, where tumors arise spontaneously due to specific genetic mutations, can be valuable for studying tumor initiation, progression, and response to therapy in an immunocompetent setting. cancer.gov

| Preclinical Model | Key Advantages | Application in Thiazolyl Morpholine Research |

| Orthotopic Xenografts | More relevant tumor microenvironment, allows for study of metastasis. nih.govnih.govreactionbiology.comcriver.com | Evaluating in vivo efficacy against primary tumors and their spread. |

| Patient-Derived Xenografts (PDX) | Preserves original tumor heterogeneity and genetics, more predictive of clinical response. nih.govnih.govoaepublish.comaacrjournals.orggd3services.com | Testing efficacy across a diverse range of patient-specific tumors and identifying potential biomarkers of response. |

| Humanized Mouse Models | Enables the study of interactions with a human immune system. mdpi.com | Assessing any immunomodulatory effects of the compounds. |

| Genetically Engineered Mouse Models (GEMMs) | Tumors arise in an immunocompetent host, good for studying tumor biology. cancer.gov | Investigating the effect of the compounds on tumor development and progression in the context of a fully functional immune system. |

By pursuing these future research directions, the scientific community can systematically explore the therapeutic potential of this compound and the broader class of thiazolyl morpholine compounds, paving the way for the development of novel and effective therapies.

Q & A

Q. How are spectrophotometric methods validated for quantifying morpholine derivatives in formulations?

- Methodology : Validation follows ICH guidelines: linearity (R² ≥ 0.998), precision (RSD < 2%), and accuracy (spiked recovery 98–102%). For example, 4-((5-decylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)morpholine is quantified at λ_max = 254 nm in ointments .

Q. What animal models are appropriate for evaluating peripheral vs. central NK-1 receptor antagonism?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.